molecular formula C18H14N2O2 B2584119 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 954107-09-6

2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2584119
CAS No.: 954107-09-6
M. Wt: 290.322
InChI Key: OBDBTZYCHVBBJB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then cyclized with a suitable aldehyde or ketone to form the chromeno-pyrazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

2-(3,4-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its fused chromeno-pyrazole structure, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural feature enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19-20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDBTZYCHVBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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